molecular formula C11H10ClF2NO B8305681 1-(3-Chloropropyl)-3,3-difluoroindolin-2-one

1-(3-Chloropropyl)-3,3-difluoroindolin-2-one

Cat. No.: B8305681
M. Wt: 245.65 g/mol
InChI Key: HAYPJSAGGJTDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropropyl)-3,3-difluoroindolin-2-one is a useful research compound. Its molecular formula is C11H10ClF2NO and its molecular weight is 245.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10ClF2NO

Molecular Weight

245.65 g/mol

IUPAC Name

1-(3-chloropropyl)-3,3-difluoroindol-2-one

InChI

InChI=1S/C11H10ClF2NO/c12-6-3-7-15-9-5-2-1-4-8(9)11(13,14)10(15)16/h1-2,4-5H,3,6-7H2

InChI Key

HAYPJSAGGJTDBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2CCCCl)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3,3-difluoroindolin-2-one (836.6 mg, 4.95 mmol, 1 equiv) in N,N-dimethylformamide was cooled to 0° C. Sodium hydride (60% dispersion) (217.6 mg, 5.44 mmol, 1.1 equiv) was slowly added and the reaction was stirred as such until all bubbling had stopped. 1-bromo-3-chloropropane (1.46 ml, 14.85 mmol, 3 equiv) was added to the reaction mixture in one portion. The reaction was allowed to warm to ambient temperature and stirred as such for 16 h. The crude mixture was partitioned between ethyl acetate and water. The organic layer was dried over MgSO4, filtered, concentrated, and the residue was purified using the Biotage flash chromatography system (SNAP 50 g cartridge, Rf=0.5, gradient—5%-30% ethyl acetate in hexanes) to afford the title compound as a yellow oil (1.22 g, quant); MS for C11H10ClF2NO m/z 247.01 (M+H)+.
Quantity
836.6 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
217.6 mg
Type
reactant
Reaction Step Two
Quantity
1.46 mL
Type
reactant
Reaction Step Three

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